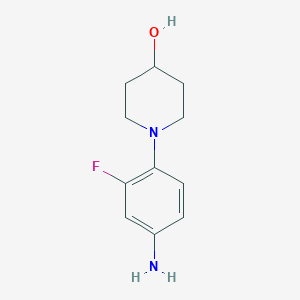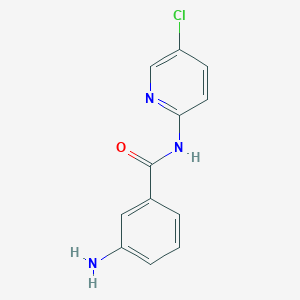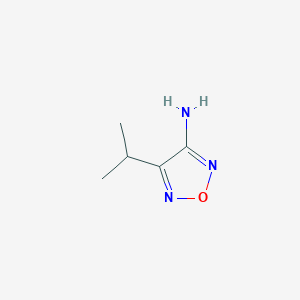
5-Bromo-N-(2-methoxyethyl)pyridin-2-amine
Übersicht
Beschreibung
5-Bromo-N-(2-methoxyethyl)pyridin-2-amine is a chemical compound with the CAS Number: 1005010-02-5 . It has a molecular weight of 231.09 .
Molecular Structure Analysis
The molecular formula of 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine is C8H11BrN2O . The InChI code is 1S/C8H11BrN2O/c1-12-5-4-10-8-3-2-7(9)6-11-8/h2-3,6H,4-5H2,1H3,(H,10,11) .Wissenschaftliche Forschungsanwendungen
Chemoselective Synthesis Applications
5-Bromo-N-(2-methoxyethyl)pyridin-2-amine plays a crucial role in chemoselective synthesis processes. A study by Aquino et al. (2015) demonstrated its use in the synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, highlighting its versatility in reactions with a wide range of primary amines under environmentally friendly conditions (Aquino et al., 2015).
Catalytic Amination
Ji et al. (2003) utilized 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine in catalytic amination processes. This compound, catalyzed by a palladium-Xantphos complex, yielded high chemoselectivity and isolated yields, demonstrating its effectiveness in selective amination (Ji et al., 2003).
Synthesis of Novel Pyridine Derivatives
Ahmad et al. (2017) used this compound in a palladium-catalyzed Suzuki cross-coupling reaction, leading to the creation of novel pyridine derivatives. This study emphasized its potential in synthesizing chiral dopants for liquid crystals and its biological activities, such as anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).
Hemilabile Palladium(II) Complexes
Nyamato et al. (2015) explored the use of 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine in synthesizing potential hemilabile (imino)pyridine palladium(II) complexes. These complexes exhibited high catalytic activities and were explored for their ethylene dimerization catalyst potential (Nyamato et al., 2015).
Schiff Base Synthesis and Inhibitory Study
Dueke-Eze et al. (2011) reported the synthesis of Schiff bases derived from 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine. These compounds showed potential in inhibiting bacterial growth, indicating its utility in antimicrobial applications (Dueke-Eze et al., 2011).
Eigenschaften
IUPAC Name |
5-bromo-N-(2-methoxyethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-12-5-4-10-8-3-2-7(9)6-11-8/h2-3,6H,4-5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECPICKDQOYKMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651976 | |
| Record name | 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1005010-02-5 | |
| Record name | 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Dioxaspiro[4.5]decane-8-thiol](/img/structure/B1518996.png)
![N-cyclopropyl-4-[(cyclopropylamino)methyl]benzamide](/img/structure/B1518997.png)


![2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1519004.png)

![Methyl 2-[(3-nitropyridin-4-yl)amino]acetate](/img/structure/B1519007.png)



![3-[(Hexyloxy)methyl]aniline](/img/structure/B1519015.png)

![3-{[(4-Methylpentyl)oxy]methyl}aniline](/img/structure/B1519017.png)